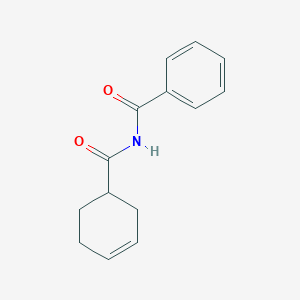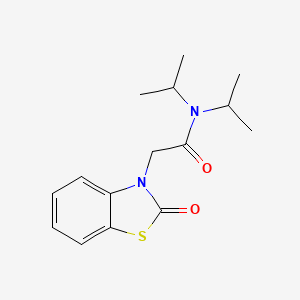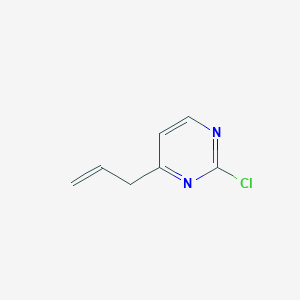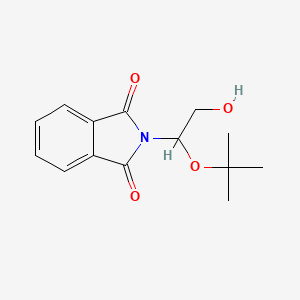
1-Pentyl-4-phenylpyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentyl-4-phenylpyridin-1-ium iodide is a chemical compound known for its unique structure and properties It is a pyridinium salt, which means it contains a positively charged pyridine ring
Métodos De Preparación
The synthesis of 1-Pentyl-4-phenylpyridin-1-ium iodide typically involves the reaction of 4-phenylpyridine with pentyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent, such as acetonitrile or ethanol. The product is then purified through recrystallization or other suitable methods .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Análisis De Reacciones Químicas
1-Pentyl-4-phenylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium salt back to the corresponding pyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Pentyl-4-phenylpyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of neurological disorders, given its structural similarity to known neuroactive compounds.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Pentyl-4-phenylpyridin-1-ium iodide involves its interaction with specific molecular targets. It can affect cellular respiration by inhibiting certain enzymes in the mitochondrial electron transport chain. This leads to a decrease in ATP production and can induce cell death in certain cell types. The compound’s effects on neurotransmitter systems are also being studied, particularly its potential to modulate dopamine and serotonin pathways .
Comparación Con Compuestos Similares
1-Pentyl-4-phenylpyridin-1-ium iodide can be compared to other pyridinium salts, such as:
1-Methyl-4-phenylpyridinium iodide: Known for its neurotoxic properties and used in research on Parkinson’s disease.
4-Phenylpyridinium iodide: Similar structure but lacks the pentyl group, leading to different reactivity and applications.
1-Propyl-4-phenylpyridinium iodide: Another similar compound with a shorter alkyl chain, affecting its solubility and biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
111305-13-6 |
|---|---|
Fórmula molecular |
C16H20IN |
Peso molecular |
353.24 g/mol |
Nombre IUPAC |
1-pentyl-4-phenylpyridin-1-ium;iodide |
InChI |
InChI=1S/C16H20N.HI/c1-2-3-7-12-17-13-10-16(11-14-17)15-8-5-4-6-9-15;/h4-6,8-11,13-14H,2-3,7,12H2,1H3;1H/q+1;/p-1 |
Clave InChI |
UUKVIDVEOJYEHX-UHFFFAOYSA-M |
SMILES canónico |
CCCCC[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-Fluoro-N,N-dimethyl[1,1'-biphenyl]-4-amine](/img/structure/B14306461.png)
![3-Ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one](/img/structure/B14306491.png)
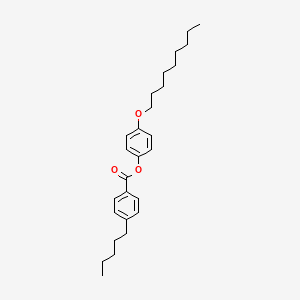

![1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione](/img/structure/B14306507.png)
![1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene](/img/structure/B14306515.png)
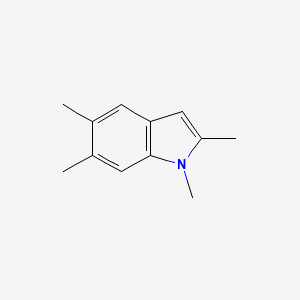
![{[2-(Benzenesulfonyl)-2-fluoroethyl]sulfanyl}benzene](/img/structure/B14306532.png)

